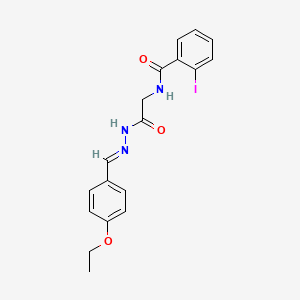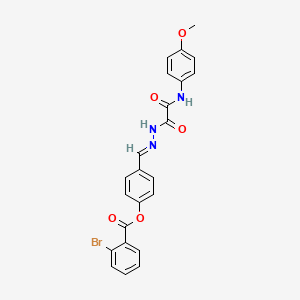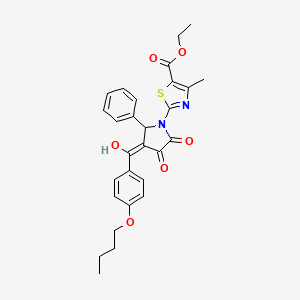![molecular formula C18H15ClF3N5OS B12027430 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618414-35-0](/img/structure/B12027430.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Chlor-3-(trifluormethyl)phenyl]-2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung, die für ihre potenziellen Anwendungen in der pharmazeutischen Chemie bekannt ist. Diese Verbindung enthält eine Trifluormethylgruppe, einen chlor-substituierten Phenylring und einen Triazolring, die zu ihren einzigartigen chemischen Eigenschaften und potenziellen biologischen Aktivitäten beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-Chlor-3-(trifluormethyl)phenyl]-2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst:
Bildung des Triazolrings: Dies kann durch die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Sulfanylgruppe: Dieser Schritt beinhaltet die Reaktion des Triazol-Zwischenprodukts mit einem geeigneten Thiolreagenz.
Anbindung des Acetamid-Restes: Dies kann durch eine Acylierungsreaktion mit Essigsäureanhydrid oder einem ähnlichen Reagenz erfolgen.
Substitution am Phenylring: Die Chlor- und Trifluormethylgruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnten der Einsatz von kontinuierlichen Strömungsreaktoren, fortschrittliche Reinigungstechniken und Prinzipien der grünen Chemie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-Chlor-3-(trifluormethyl)phenyl]-2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Nitrogruppe (falls vorhanden) kann mit Reduktionsmitteln wie Zinn(II)-chlorid oder Eisenpulver zu einem Amin reduziert werden.
Substitution: Die Chlorgruppe am Phenylring kann unter geeigneten Bedingungen mit Nucleophilen wie Aminen oder Thiolen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Zinn(II)-chlorid, Eisenpulver.
Substitution: Amine, Thiole.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine.
Substitution: Substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Pfade und Interaktionen.
Medizin: Potenzieller Einsatz als Analgetikum oder entzündungshemmendes Mittel.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Materialien oder Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von N-[4-Chlor-3-(trifluormethyl)phenyl]-2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist nicht vollständig geklärt. Es wird vermutet, dass es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert, um seine biologischen Wirkungen auszuüben. Das Vorhandensein der Trifluormethyl- und Chlorgruppen kann seine Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen verbessern.
Wirkmechanismus
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the trifluoromethyl and chloro groups may enhance its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
N-[4-Chlor-3-(trifluormethyl)phenyl]-2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist aufgrund seiner Kombination funktioneller Gruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen können. Insbesondere das Vorhandensein des Triazolrings und der Sulfanylgruppe kann zu seinem Potenzial als vielseitiges Zwischenprodukt in der organischen Synthese und seinen potenziellen biologischen Aktivitäten beitragen.
Eigenschaften
CAS-Nummer |
618414-35-0 |
|---|---|
Molekularformel |
C18H15ClF3N5OS |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-2-27-16(14-5-3-4-8-23-14)25-26-17(27)29-10-15(28)24-11-6-7-13(19)12(9-11)18(20,21)22/h3-9H,2,10H2,1H3,(H,24,28) |
InChI-Schlüssel |
SCVVHWUUKSNHIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-(4-ethylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027350.png)

![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027358.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone](/img/structure/B12027373.png)
![N-(biphenyl-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12027378.png)


![3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12027402.png)


![2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12027415.png)

![4-(4-chlorobenzyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B12027439.png)
